N-Fmoc-5-aminolevulinic acid

Solid-phase peptide synthesis Ketone orthogonality Site-specific conjugation

N-Fmoc-5-aminolevulinic acid (CAS 160111-41-1, molecular formula C20H19NO5, MW 353.37) is a protected amino acid derivative in which the 9-fluorenylmethoxycarbonyl (Fmoc) group masks the primary amine of 5-aminolevulinic acid (5-ALA), the endogenous heme precursor. As an Fmoc-protected building block, it enables the direct incorporation of 5-ALA into synthetic peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF) while the unprotected ketone functionality of the 5-ALA moiety remains intact throughout synthesis and cleavage.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 160111-41-1
Cat. No. B1344137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-5-aminolevulinic acid
CAS160111-41-1
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O
InChIInChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24)
InChIKeyOLPYMFLIIGLEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-5-aminolevulinic Acid (CAS 160111-41-1): Protected 5-ALA Building Block for Fmoc Solid-Phase Peptide Synthesis


N-Fmoc-5-aminolevulinic acid (CAS 160111-41-1, molecular formula C20H19NO5, MW 353.37) is a protected amino acid derivative in which the 9-fluorenylmethoxycarbonyl (Fmoc) group masks the primary amine of 5-aminolevulinic acid (5-ALA), the endogenous heme precursor . As an Fmoc-protected building block, it enables the direct incorporation of 5-ALA into synthetic peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF) while the unprotected ketone functionality of the 5-ALA moiety remains intact throughout synthesis and cleavage [1]. This compound is supplied as a white to off-white solid with commercial purities typically exceeding 97% by HPLC and is soluble in organic solvents such as DMF and DMSO [2].

Why Boc-5-aminolevulinic Acid or Unprotected 5-ALA Cannot Replace N-Fmoc-5-aminolevulinic Acid in Peptide Synthesis Workflows


Attempting to substitute N-Fmoc-5-aminolevulinic acid with its Boc-protected analog (CAS 72072-06-1) or with unprotected 5-aminolevulinic acid creates fundamental incompatibilities in modern SPPS workflows. The Fmoc group is cleaved under mild basic conditions (piperidine/DMF) that are orthogonal to the acid-labile tert-butyl-based side-chain protecting groups used throughout Fmoc/tBu SPPS; in contrast, Boc deprotection requires strong acids such as TFA or HF, which would simultaneously strip all acid-labile side-chain protections and potentially degrade the acid-sensitive ketone group of 5-ALA . Furthermore, the Fmoc chromophore enables real-time UV monitoring (absorbance at 290–300 nm) of coupling and deprotection efficiency, a quality-control feature absent in unprotected 5-ALA or Boc-protected variants that lack a strong UV chromophore . Critically, the patented Fmoc-based approach is the only demonstrated method for incorporating 5-ALA into synthetic peptides while preserving the unprotected ketone as a uniquely reactive handle for subsequent site-specific conjugation to glycans, fluorophores, or other probes [1].

N-Fmoc-5-aminolevulinic Acid: Quantitative Comparator Evidence for Scientific Selection


Unprotected Ketone Survives Fmoc-SPPS Without Degradation: Single-Peak RP-HPLC Confirmation

N-Fmoc-(2S)-aminolevulinic acid is uniquely capable of being incorporated into synthetic peptides via standard Fmoc-SPPS while retaining its unprotected ketone group intact—a feat not demonstrated for any Boc- or Cbz-protected 5-ALA analog. After automated Fmoc-SPPS assembly of a 19-amino acid drosocin-derived peptide incorporating Fmoc-(2S)-aminolevulinic acid, followed by TFA-mediated cleavage from the resin, the crude product showed a single peak by reversed-phase HPLC with identity confirmed by mass spectrometry, indicating no detectable side products from ketone-mediated side reactions during piperidine deprotection, DCC-mediated coupling, or TFA cleavage [1]. In contrast, Boc-based synthesis would expose the ketone to repeated TFA treatments during each deprotection cycle, risking acid-catalyzed aldol condensation or imine formation that could degrade product purity and yield .

Solid-phase peptide synthesis Ketone orthogonality Site-specific conjugation

First Demonstration of 5-ALA Peptide Prodrug Synthesis Enabled by Fmoc-SPPS: PpIX Fluorescence 5-Fold Higher than Equimolar 5-ALA

N-Fmoc-5-aminolevulinic acid was the critical enabling building block for the first reported synthesis of a peptide incorporating 5-ALA using standard Fmoc solid-phase chemistry (Dixon et al., 2007), producing a penetratin-derived cell-permeable peptide–5-ALA conjugate [1]. This synthetic capability directly enabled the subsequent development of phenylalanyl-ALA peptide prodrugs (Bourré et al., 2008), where Ac-L-Phe-ALA-Me (whose synthesis depends on Fmoc-protected 5-ALA or its Boc counterpart as a protected intermediate) demonstrated a 5-fold enhancement in intracellular protoporphyrin IX (PpIX) fluorescence compared with equimolar 5-ALA (0.01 mmol/L, 6-h incubation in PAM212 keratinocyte cells), and a 3-fold enhancement over 5-ALA in pig skin explants [2]. The same peptide prodrug achieved a phototoxicity LD50 of 2.6 μmol/L, compared with 25 μmol/L for 5-ALA and 6 μmol/L for 5-ALA hexyl ester, representing approximately 9.6-fold and 2.3-fold greater potency, respectively [2].

Photodynamic therapy Peptide prodrug Protoporphyrin IX

Fmoc Deprotection Conditions vs. Boc: Mild Base (Piperidine, pH ~11) vs. Strong Acid (TFA or HF) for Orthogonal Peptide Synthesis Strategies

N-Fmoc-5-aminolevulinic acid is deprotected using 20% piperidine in DMF (2 treatments of 10–20 minutes at room temperature), conditions under which the 5-ALA ketone group and all acid-labile tBu-based side-chain protecting groups remain fully stable [1]. In contrast, Boc-5-aminolevulinic acid (CAS 72072-06-1) requires deprotection with neat TFA or, in classical Boc/Bzl SPPS, anhydrous HF—conditions that simultaneously remove all acid-labile protecting groups and can catalyze unwanted ketone reactions [2]. The Fmoc strategy thus achieves true orthogonality: the α-amine protecting group (base-labile Fmoc) is chemically independent of side-chain protecting groups (acid-labile tBu, Boc, Trt) and the ketone functionality of 5-ALA, enabling stepwise, controlled peptide assembly that is impossible under Boc chemistry for 5-ALA-containing sequences . The Fmoc chromophore also enables real-time spectrophotometric monitoring of deprotection at 290–300 nm, providing per-cycle coupling efficiency data—a quantitative quality-control feature absent in Boc-based syntheses .

Protecting group orthogonality SPPS methodology Acid-sensitive substrates

Synthesis Yield: Fmoc-(2S)-aminolevulinic Acid 81% via Reductive Ozonolysis Route vs. Boc-5-aminolevulinic Acid ~83% via Boc-Anhydride Protection

The patented synthesis of N-Fmoc-(2S)-aminolevulinic acid from Fmoc-4,5-dehydroleucine via reductive ozonolysis proceeds in 81% overall yield after silica gel chromatography and crystallization, yielding a white solid with a melting point of 136–138°C [1]. The synthesis of Boc-5-aminolevulinic acid from 5-aminolevulinic acid hydrochloride and di-tert-butyl dicarbonate proceeds in approximately 83% yield . While the isolated yields are comparable, the Fmoc variant is obtained in stereochemically defined (2S) form suitable for incorporation into stereochemically pure peptides, whereas the Boc synthesis from racemic or achiral starting materials may not guarantee enantiomeric purity—a critical consideration for bioactive peptide construction where stereochemistry determines receptor binding and enzymatic processing [2]. Additionally, the Fmoc-protected compound is commercially available at >98% HPLC purity (Santa Cruz Biotechnology), >97% (Capot Chemical), and 95+% (Fluorochem), with certificates of analysis providing lot-specific purity data [3].

Chemical synthesis yield Process chemistry Building block procurement

5-ALA Peptide Prodrugs vs. 5-ALA Hexyl Ester: Comparable Photodynamic Efficacy with Superior Chemical Stability at Physiological pH

While N-Fmoc-5-aminolevulinic acid itself is a protected synthesis intermediate (not administered biologically), it enables the construction of 5-ALA peptide prodrugs that address a clinically recognized limitation: 5-ALA hexyl ester (ALA-Hex, hexaminolevulinate), though clinically approved for fluorescence-guided bladder cancer resection, suffers from limited chemical stability and a poor pharmacokinetic profile [1]. Peptide-ALA prodrugs synthesized via Fmoc-SPPS intermediates demonstrate comparable or superior efficacy to ALA-Hex while offering improved stability at physiological pH. Bourré et al. (2008) reported that Ac-L-Phe-ALA-Me (compound 1) achieved a phototoxicity LD50 of 2.6 μmol/L versus 6 μmol/L for ALA-Hex under identical conditions in PAM212 cells (2.5 J/cm² light dose), representing a 2.3-fold potency advantage [2]. Critically, these peptide prodrugs were noted to be 'comparable in efficacy with 5-aminolaevulinic hexyl ester but less toxic and more stable at physiologic pH' [2]. Babič et al. (2016) subsequently demonstrated that phosphatase-sensitive 5-ALA prodrugs display 'excellent stability under acidic, basic and physiological conditions' compared with 5-ALA-Hex, with reduced acute toxicity and superior dose-response profiles of PpIX synthesis in human U87MG glioblastoma cells [3].

Chemical stability pH 7.4 Photodynamic therapy Peptide prodrug comparison

Recommended Procurement Scenarios for N-Fmoc-5-aminolevulinic Acid (CAS 160111-41-1)


Synthesis of 5-ALA-Containing Peptide Prodrugs for Photodynamic Therapy Research

N-Fmoc-5-aminolevulinic acid is the essential building block for constructing peptide-5-ALA conjugates via Fmoc-SPPS, as first demonstrated by Dixon et al. (2007) for a penetratin-derived cell-permeable peptide [1]. Downstream, Bourré et al. (2008) showed that such peptide prodrugs can achieve 5-fold greater PpIX fluorescence and 9.6-fold lower phototoxicity LD50 compared with equimolar free 5-ALA in keratinocyte cells [2]. Researchers developing next-generation photodynamic therapy agents with improved cellular uptake, tumor selectivity, or reduced systemic toxicity should prioritize this Fmoc-protected building block over unprotected 5-ALA or Boc-protected alternatives, as only the Fmoc strategy preserves the ketone handle for optional post-synthetic conjugation while maintaining compatibility with standard automated peptide synthesizer protocols [1][3].

Site-Specific Peptide Conjugation via Ketone Chemoselective Ligation

As established in US Patent 6,465,612, N-Fmoc-(2S)-aminolevulinic acid enables the incorporation of a uniquely reactive, unprotected ketone group at any position within a synthetic peptide sequence during standard Fmoc-SPPS [3]. This ketone survives all synthesis and cleavage steps as a single HPLC-pure product and can subsequently be conjugated to aminooxy-, hydrazide-, or thiosemicarbazide-functionalized probes (fluorophores, biotin, glycans, or cytotoxic payloads) in aqueous solvent without side-chain protection [3]. This capability is critical for laboratories constructing FRET-based biosensors, antibody-drug conjugates, or glycopeptide vaccines where site-specific, biorthogonal conjugation is required. Boc-protected 5-ALA cannot fulfill this role due to the predicted incompatibility of the ketone with repeated TFA treatments during Boc-SPPS deprotection cycles [3].

Stereochemically Defined Peptide Synthesis for Structure-Activity Relationship Studies

N-Fmoc-5-aminolevulinic acid is commercially available with defined (2S) stereochemistry and HPLC purity exceeding 98%, as confirmed by Santa Cruz Biotechnology's certificate of analysis specifications [4]. This is critical because Bourré et al. (2008) demonstrated that the biological activity of 5-ALA peptide prodrugs is strictly stereospecific: the D-phenylalanine enantiomer of their lead compound (Ac-D-Phe-ALA-Me) induced neither porphyrin synthesis nor phototoxicity, while the L-enantiomer was highly active [2]. Laboratories conducting SAR studies on peptide-based photodynamic agents must therefore procure stereochemically defined building blocks. The Fmoc-(2S)-aminolevulinic acid variant provides this assurance, whereas the commercial Boc-5-aminolevulinic acid typically lacks explicit stereochemical specification [2][4].

Automated High-Throughput Peptide Synthesis with Real-Time Quality Monitoring

The Fmoc chromophore enables real-time UV monitoring at 290–300 nm during automated SPPS, allowing per-cycle quantification of deprotection efficiency and coupling yield . This capability is standard on modern automated peptide synthesizers and provides essential quality-control data for GMP-grade peptide production or high-throughput peptide library synthesis. In contrast, Boc-protected 5-ALA derivatives lack a strong UV chromophore and cannot be monitored spectrophotometrically during synthesis . For core facilities, CROs, or pharmaceutical development groups requiring documented per-step coupling efficiency data for regulatory submissions, N-Fmoc-5-aminolevulinic acid is the only 5-ALA building block compatible with this workflow requirement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-5-aminolevulinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.